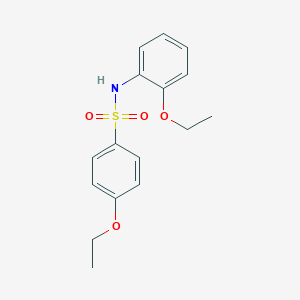

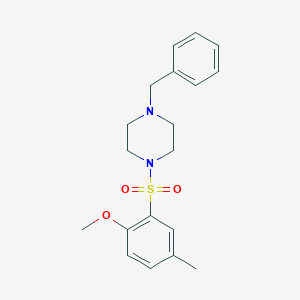

![molecular formula C10H13N4O3S- B273486 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was first developed by Dow AgroSciences LLC in 2006 and has been registered for use in several countries, including the United States, Canada, and Australia. Sulfoxaflor has been found to be effective against a wide range of insect pests, including aphids, thrips, whiteflies, and leafhoppers.

Mecanismo De Acción

Sulfoxaflor acts on the insect nervous system by targeting the nicotinic acetylcholine receptors (nAChRs). It binds to the nAChRs and disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. Sulfoxaflor has been found to have a high affinity for the nAChRs of insects, making it highly effective against a wide range of pests.

Biochemical and Physiological Effects:

Sulfoxaflor has been found to have minimal impact on non-target organisms, including mammals, birds, and fish. It has a low toxicity to bees and has been classified as a reduced-risk pesticide by the US Environmental Protection Agency. Sulfoxaflor has been found to be rapidly metabolized and eliminated from the body of mammals and does not accumulate in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulfoxaflor is a highly effective insecticide that has been found to be safe for use in crops and has minimal impact on non-target organisms. It is also easy to synthesize and has a relatively low cost of production. However, sulfoxaflor has been found to have limited effectiveness against certain insect pests, and there is a risk of resistance development with prolonged use.

Direcciones Futuras

There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations of sulfoxaflor that can improve its effectiveness against resistant insect pests. Another area of research is the study of the potential impact of sulfoxaflor on the environment, particularly on pollinators such as bees. Additionally, there is a need for research on the potential use of sulfoxaflor as a plant growth regulator and its impact on crop yields. Finally, there is a need for continued research on the safety and efficacy of sulfoxaflor in different crops and environments.

Métodos De Síntesis

The synthesis of sulfoxaflor involves the reaction of 4-chloro-2-(2,6-difluorobenzyl)phenylamine with dimethylamine and sodium sulfite in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form the final product, sulfoxaflor. The synthesis method has been described in detail in the literature and has been optimized for large-scale production.

Aplicaciones Científicas De Investigación

Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in various crops, including cotton, soybean, citrus, and vegetables, to control insect infestations. In addition to its use as an insecticide, sulfoxaflor has also been studied for its potential as a plant growth regulator and has been found to increase plant growth and yield in some crops.

Propiedades

Nombre del producto |

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate |

|---|---|

Fórmula molecular |

C10H13N4O3S- |

Peso molecular |

269.3 g/mol |

Nombre IUPAC |

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate |

InChI |

InChI=1S/C10H14N4O3S/c1-8(15)12-18(16,17)10-6-4-9(5-7-10)11-13-14(2)3/h4-7H,1-3H3,(H,12,15)/p-1 |

Clave InChI |

HTPQXNBIHUKXMG-UHFFFAOYSA-M |

SMILES isomérico |

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-] |

SMILES |

CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-] |

SMILES canónico |

CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)

![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)